Product packaging for 1,4-Dimethoxy-2-naphthylamine(Cat. No.:CAS No. 50885-06-8)

1,4-Dimethoxy-2-naphthylamine

Cat. No.: B104452
CAS No.: 50885-06-8
M. Wt: 203.24 g/mol
InChI Key: QLXKFYQJYMINLD-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-naphthylamine is a chemical building block of interest in medicinal chemistry and chemical synthesis. Researchers utilize this compound as a key intermediate for constructing more complex molecular architectures, particularly those containing the naphthalene ring system. The naphthalene core is a common structural motif in the development of compounds with diverse biological activities. The methoxy and amine functional groups on the naphthalene structure provide reactive sites for further chemical modifications, enabling the exploration of structure-activity relationships. Naphthalene derivatives are investigated in various scientific fields, and this compound serves as a precursor in the synthesis of potential therapeutic agents. All products are intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B104452 1,4-Dimethoxy-2-naphthylamine CAS No. 50885-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethoxynaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXKFYQJYMINLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356257
Record name 1,4-dimethoxy-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50885-06-8
Record name 1,4-dimethoxy-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Dimethoxy 2 Naphthylamine

Direct Synthetic Approaches to 1,4-Dimethoxy-2-naphthylamine

Direct synthetic methods for the preparation of this compound typically involve the introduction of an amino group onto the 1,4-dimethoxynaphthalene (B104105) skeleton. One conceptual approach is the direct amination of 1,4-dimethoxynaphthalene. This can be envisioned using strong aminating agents such as sodium amide in liquid ammonia (B1221849). While this method is known for the amination of some aromatic compounds, its specific application to 1,4-dimethoxynaphthalene is not extensively detailed in readily available literature, suggesting that it may be a less common or efficient route.

Another direct approach involves the reaction of a suitable 1,4-dimethoxynaphthalene derivative with an amine source. For instance, the Bucherer-Lepetit reaction offers a classic method for the conversion of naphthols to naphthylamines. semanticscholar.orgnih.gov In a hypothetical application to this synthesis, 1,4-dimethoxy-2-naphthol would be treated with ammonia in the presence of a sulfite (B76179) or bisulfite. semanticscholar.orgnih.gov However, the viability of this reaction is contingent on the successful synthesis and stability of the 1,4-dimethoxy-2-naphthol precursor.

Synthesis via Functional Group Transformations of Naphthalene (B1677914) Precursors

A more established and versatile strategy for the synthesis of this compound involves a two-step sequence starting from 1,4-dimethoxynaphthalene: electrophilic nitration followed by the reduction of the resulting nitro group.

The initial step is the nitration of 1,4-dimethoxynaphthalene. The methoxy (B1213986) groups are activating and ortho-, para-directing. In this case, the 2- and 3-positions are activated. Nitration is expected to occur at one of these positions. Studies on the nitration of related dimethoxynaphthalenes, such as 2,3-dimethoxynaphthalene, have shown that mononitration can be achieved, although mixtures of isomers may be formed. rsc.org The separation of these isomers is often possible through chromatographic techniques. rsc.org

The subsequent and crucial step is the reduction of the nitro group in the intermediate, 1,4-dimethoxy-2-nitronaphthalene, to the corresponding amine. A variety of reducing agents can be employed for this transformation. Classic methods include the use of metals in acidic media, such as tin or iron in hydrochloric acid. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is another effective and cleaner method.

The following table summarizes the key transformations in this synthetic approach:

StepReactionReagents and ConditionsProduct
1NitrationNitrating agent (e.g., HNO₃/H₂SO₄) in an inert solvent.1,4-Dimethoxy-2-nitronaphthalene
2ReductionReducing agent (e.g., Sn/HCl, Fe/HCl, or H₂/Pd-C) in a suitable solvent.This compound

Advanced Catalytic Strategies in Naphthylamine Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic systems for the formation of carbon-nitrogen bonds, which are applicable to the synthesis of naphthylamines. While specific examples for the direct catalytic amination of 1,4-dimethoxynaphthalene to yield this compound are not prevalent in the literature, related catalytic aminations of other aromatic systems suggest potential pathways.

Palladium-catalyzed amination, or the Buchwald-Hartwig amination, is a powerful tool for the synthesis of arylamines from aryl halides or triflates. A hypothetical route to this compound using this methodology would involve a precursor such as 2-bromo-1,4-dimethoxynaphthalene. The reaction of this precursor with an ammonia equivalent or a protected amine, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, could potentially yield the desired product.

Furthermore, advancements in catalytic C-H amination offer a more direct, though often challenging, approach. nih.gov These reactions involve the direct conversion of a C-H bond to a C-N bond, mediated by a metal catalyst, typically rhodium or palladium. The application of such a strategy to 1,4-dimethoxynaphthalene would require a catalyst system capable of selectively functionalizing the C-H bond at the 2-position.

The table below outlines some advanced catalytic approaches that could be adapted for the synthesis of this compound:

Catalytic StrategyPrecursorKey Catalyst/Ligand SystemPotential Product
Buchwald-Hartwig Amination2-Bromo-1,4-dimethoxynaphthalenePalladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP)This compound
C-H Amination1,4-DimethoxynaphthaleneRhodium or Palladium catalyst with a specific directing group or ligandThis compound

Chemical Reactivity and Mechanistic Investigations of 1,4 Dimethoxy 2 Naphthylamine

Electron Transfer and Redox Behavior

The redox behavior of 1,4-Dimethoxy-2-naphthylamine is governed by the naphthalene (B1677914) ring system and its substituents. The presence of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, both being electron-donating, increases the electron density of the aromatic system, making the compound susceptible to oxidation. oup.com

Electrochemical studies, such as cyclic voltammetry (CV), are instrumental in probing the electron transfer processes of naphthylamine derivatives. For instance, the electrochemical oxidation of N-aryl-2-naphthylamines has been shown to proceed via a single-electron transfer (SET) to form a radical cation intermediate. mdpi.com This radical species can then undergo further reactions, such as coupling. mdpi.com In the case of this compound, the methoxy groups are expected to stabilize such radical intermediates, influencing the redox potential.

While specific CV data for this compound is not extensively documented in readily available literature, studies on related compounds provide insight. The electropolymerization of 1-naphthylamine (B1663977), for example, is initiated by a strong oxidation peak at approximately 4.1 V (vs. Li/Li⁺), indicating the potential required to trigger electron transfer and subsequent reaction. nih.gov Similarly, the oxidation of aromatic amines can be catalyzed by enzymes or performed electrochemically, often proceeding through radical and diimine products. imrpress.com Theoretical methods like Density Functional Theory (DFT) can be employed to model the frontier molecular orbitals and compute redox potentials, which can then be correlated with experimental CV data to elucidate the monoelectronic processes involved.

Substitution and Addition Reaction Pathways

The reactivity of this compound in substitution and addition reactions is dictated by the activating effect of its substituents on the naphthalene ring and the nucleophilicity of the amino group.

Electrophilic Aromatic Substitution: The two methoxy groups and the amino group are strong activating, ortho-, para-directing groups. Given their positions, they enhance the electron density of the naphthalene core, making it more susceptible to electrophilic attack compared to unsubstituted naphthalene. libretexts.org The position-3 is highly activated and would be the most probable site for electrophilic substitution. Reactions with electrophiles like halogens would likely lead to substitution at this position. Studies on related polycyclic aromatic amines show that they are generally more reactive than benzene (B151609) in substitution reactions because the energy loss to disrupt the aromaticity in the intermediate step is lower. libretexts.org

Nucleophilic Addition and Substitution: The amino group of this compound is a primary nucleophile and can participate in various addition and substitution reactions. It can react with aldehydes and ketones to form Schiff bases (imines). For example, 1-naphthylamine has been reacted with 3,4-dimethoxybenzaldehyde (B141060) to form the corresponding (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine. neliti.comitera.ac.id

Furthermore, the amino group can act as a nucleophile in addition reactions to electron-deficient systems. A key reaction pathway for aromatic amines is the nucleophilic addition to quinones. Studies have shown that anilines can undergo a t-BuOK mediated oxidative coupling amination with 1,4-naphthoquinone (B94277) to yield 2-amino-1,4-naphthoquinones. nih.gov This suggests that this compound could react with quinone-like structures. The reaction can proceed through a 1,4-nucleophilic addition (Michael addition) of the amine to an α,β-unsaturated carbonyl system, forming an enolate which is then protonated. rsc.orgresearchgate.net

A summary of potential substitution and addition reactions is presented below.

Reaction TypeReactantProduct TypeKey Mechanistic Step
Electrophilic Aromatic SubstitutionHalogen (e.g., Br₂)3-Bromo-1,4-dimethoxy-2-naphthylamineAttack of electrophile on electron-rich naphthalene ring
Schiff Base FormationAldehyde (R-CHO)N-(Alkylidene)-1,4-dimethoxy-2-naphthylamineNucleophilic attack of NH₂ on carbonyl carbon
Michael Additionα,β-Unsaturated Ketoneβ-Amino Ketone1,4-Conjugate addition of NH₂ to the double bond
Oxidative Amination1,4-NaphthoquinoneSubstituted 2-Amino-1,4-naphthoquinoneNucleophilic addition followed by oxidation

Rearrangement Reactions and Mechanisms

Rearrangement reactions provide important synthetic routes to complex aromatic amines. While specific rearrangements of this compound are not widely reported, related reactions in naphthylamine chemistry are well-established.

Semmler-Wolff Rearrangement: This reaction is a classic method for aromatization, converting α,β-unsaturated cyclohexenone oximes into anilines using an acid catalyst. ijsrp.org This methodology has been extended to the synthesis of naphthylamine derivatives from α-tetralone oximes. ijsrp.orgresearchgate.net For example, 5,6-Dimethoxy-1-naphthylamine was synthesized from 3,4-Dihydro-5,6-dimethoxy-1(2H)-naphthalenone oxime using acetic anhydride (B1165640) and glacial acetic acid with dry HCl gas. ijsrp.orgresearchgate.net This suggests that a potential synthetic route to this compound could involve a Semmler-Wolff type rearrangement of the corresponding substituted β-tetralone oxime. The mechanism generally involves acid-catalyzed dehydration of the oxime followed by aromatization. ijsrp.org

Wolff Rearrangement: Not to be confused with the Semmler-Wolff reaction, the Wolff rearrangement converts an α-diazocarbonyl compound into a ketene (B1206846) via a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org This ketene intermediate can then be trapped by nucleophiles, such as amines, to form carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org While this is not a rearrangement of the naphthylamine itself, it represents a mechanistic pathway where naphthylamines could be used as nucleophilic traps for ketenes generated in situ.

Sigmatropic Rearrangements: N-substituted naphthylamines can undergo sigmatropic rearrangements. For instance, the thermal rearrangement of N-(substituted allyl)-1-naphthylamines has been studied, yielding ortho-rearranged products. oup.comoup.com Similarly, oup.com sigmatropic rearrangements have been utilized for the specific ortho-methylation of naphthylamines. acs.org These reactions highlight the potential for substituents on the amino group of this compound to undergo thermally or catalytically induced rearrangements.

Polymerization Studies of Naphthylamine Derivatives

Aromatic amines, including naphthylamine derivatives, can be polymerized to form electroactive polymers with applications in electronics and energy storage. The polymerization typically proceeds through an oxidative coupling mechanism.

Electropolymerization: A prominent method for synthesizing these polymers is electropolymerization, where a monomer is oxidized at an electrode surface to form radical cations that subsequently couple. nih.govpsu.edu The in-situ electropolymerization of 1-naphthylamine (NA) has been demonstrated to create nanostructured poly(1-naphthylamine) (PNA) cathodes for lithium-ion batteries. nih.gov The process is characterized by a strong oxidation peak in the first cyclic voltammetry scan (at ~4.1 V), which is absent in subsequent cycles, indicating the formation of the polymer. nih.gov The resulting polymer is insoluble and stable, preventing the dissolution issues common with small-molecule electrode materials. nih.gov

The polymerization of this compound would be expected to proceed similarly. The electron-donating methoxy groups would likely lower the oxidation potential required for polymerization compared to unsubstituted naphthylamine. The resulting polymer, poly(this compound), would feature a conjugated backbone with pendant dimethoxy-naphthalene units, and its properties would be influenced by these bulky, electron-rich side groups.

Studies on the electropolymerization of 2-methoxyaniline have shown that the reaction kinetics and polymer structure can be complex, sometimes involving the formation of phenazine-type units through head-to-head coupling, which can act as a termination step. psu.edu

MonomerPolymerization MethodKey Finding/CharacteristicReference
1-Naphthylamine (NA)In-situ ElectropolymerizationForms insoluble poly(1-naphthylamine) (PNA) at ~4.1 V; improves battery cycle life. nih.gov
2-MethoxyanilineElectropolymerizationKinetics are concentration-dependent; can form phenazine (B1670421) units via head-to-head coupling. psu.edu
This compoundElectropolymerization (Predicted)Expected to form poly(this compound) at a potentially lower oxidation potential than NA.N/A

Degradation and Stability Mechanisms under Controlled Conditions

The stability of this compound is influenced by its susceptibility to oxidation, a common degradation pathway for aromatic amines.

Oxidative Degradation: Like many naphthylamines, this compound is prone to oxidation, especially when exposed to air, which can lead to coloration of samples. wikipedia.org This oxidation can be accelerated by light or heat. The initial step often involves the formation of radical species which can then couple to form dimers or oligomers, leading to colored products. In controlled settings, strong oxidizing agents will transform the amine.

Polymer Degradation: For polymers derived from naphthylamines, such as poly(1-naphthylamine), degradation can occur via overoxidation. nih.gov When the polymer is subjected to excessively high positive potentials, its conjugated structure can be irreversibly altered. This process involves the introduction of carbonyl or other oxygen-containing groups onto the polymer backbone, leading to a loss of electronic conductivity. nih.gov This phenomenon, while a form of degradation, has been harnessed to create materials with specific sensing capabilities. nih.gov

Stability in Solution: The stability of related compounds in solution has been investigated. For example, dispersions of 1,4-dimethoxynaphthalene (B104105) (lacking the amine group) in water/acetone mixtures were found to be unstable, precipitating as crystals over time. [No specific citation found for this exact point in the provided context, but it is a general observation for poorly soluble organic compounds]. The stability of this compound in various solvents would depend on its solubility and the presence of oxidizing species.

Intermolecular Interactions and Complex Formation

The functional groups of this compound—the amino group and the two methoxy ethers—are capable of engaging in various non-covalent interactions, including hydrogen bonding and coordination with metal ions.

Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor (N-H) and acceptor (via the nitrogen lone pair). The oxygen atoms of the methoxy groups also act as hydrogen bond acceptors. These capabilities allow for self-association or interaction with solvent molecules. Studies on a closely related compound, 1,4-dimethoxy-2-naphthoic acid, revealed the formation of cyclic hydrogen-bonded dimers in the solid state. nih.gov Furthermore, research on other substituted naphthylenediamines has highlighted the presence of strong intramolecular hydrogen bonds, which significantly increase the basicity of the compounds. researchgate.net The presence of hydrogen bonding can be detected by techniques like ¹H NMR, where it causes a downfield shift in the resonance of the involved proton. libretexts.org

Derivatization Strategies and Functionalization of 1,4 Dimethoxy 2 Naphthylamine

N-Functionalization and Amide Formation

The primary amine group in 1,4-Dimethoxy-2-naphthylamine is a key site for nucleophilic reactions, readily undergoing acylation to form amides. This class of reaction is fundamental in diversifying the structure and potential applications of the parent amine. A notable example involves the reaction of N-acyl-1,4-dimethoxy-2-naphthylamines with N,N-dimethylformamide dialkyl acetals. kchem.org Interestingly, this reaction does not lead to the expected product but instead results in the formation of N,N-dimethyl-N'-2-(1,4-dimethoxy)naphthylurea. kchem.org This transformation highlights that under certain conditions, N,N-dimethylformamide dialkyl acetals can act as a dimethylamination agent, particularly when the substrate possesses electron-deficient centers. kchem.org

The synthesis of various N-acyl derivatives, such as N-acetyl and N-phenylacetyl-1,4-dimethoxy-2-naphthylamine, serves as a common preliminary step for such functionalizations. kchem.org These amide formation reactions are typically achieved by treating this compound with an appropriate acyl chloride or acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. kchem.orglibretexts.org The resulting amides are often stable, crystalline solids. kchem.org

Table 1: N-Functionalization Reactions of this compound
ReactantReagent(s)ProductReference
This compoundAcetyl chloride, Na₂CO₃N-Acetyl-1,4-dimethoxy-2-naphthylamine kchem.org
This compoundPhenylacetyl chloride, Na₂CO₃N-Phenylacetyl-1,4-dimethoxy-2-naphthylamine kchem.org
N-Acyl-1,4-dimethoxy-2-naphthylamineN,N-dimethylformamide dialkyl acetalN,N-dimethyl-N'-2-(1,4-dimethoxy)naphthylurea kchem.org

Condensation Reactions for Schiff Base Synthesis

The primary amine of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically involves refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. bhu.ac.innih.gov The formation of the azomethine (-C=N-) group is a versatile method for introducing a wide variety of substituents, depending on the structure of the carbonyl compound used. itera.ac.idxiahepublishing.com

For instance, the condensation of 2-naphthylamine (B18577) with (2E)-3-phenylprop-2-enal is achieved by refluxing the reactants in an alcoholic solution. bhu.ac.in Similarly, substituted benzaldehydes can be reacted with naphthylamines in ethanol, sometimes with the addition of a few drops of concentrated sulfuric acid, to yield the corresponding Schiff bases. xiahepublishing.com The resulting imines can be isolated as stable solids and characterized by spectroscopic methods, with the C=N stretch in the infrared (IR) spectrum and the azomethine proton signal in the proton nuclear magnetic resonance (¹H-NMR) spectrum being key diagnostic features. itera.ac.idxiahepublishing.com

Table 2: Representative Schiff Base Synthesis with Naphthylamines
Amine ReactantCarbonyl ReactantReaction ConditionsProduct TypeReference
2-Naphthylamine(2E)-3-Phenylprop-2-enalEthanol, reflux(2E)-N-(naphthalen-2-yl)-3-phenylprop-2-en-1-imine bhu.ac.in
β-NaphthylamineAryl aldehydesEthanol, conc. H₂SO₄ (cat.)Aryl-substituted Schiff bases xiahepublishing.com
1-Naphthylamine (B1663977)3,4-Dimethoxybenzaldehyde (B141060)Methanol(E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine itera.ac.id
Naphtha[1,2-d]thiazol-2-amineSubstituted aromatic aldehydesGlacial acetic acid, reflux2-Benzylideneaminonaphthothiazoles nih.gov

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Core

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) and amino groups. The positions of these substituents direct incoming electrophiles to specific locations on the aromatic core. The 1,4-dimethoxy configuration strongly directs electrophilic attack to the 5- and 8-positions of the naphthalene ring. This regioselectivity is a consequence of the resonance stabilization of the cationic intermediate formed during the substitution process.

Common EAS reactions include nitration and halogenation. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid. Based on studies of similar activated naphthalene systems, such as 1,4-dimethoxybenzene, nitration can also be achieved with milder reagents like dilute nitric acid in water. thieme-connect.de Similarly, bromination can be accomplished using bromine in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃). The introduction of nitro or halogen groups onto the naphthalene backbone provides a handle for further synthetic transformations, such as reduction to an amino group or participation in cross-coupling reactions.

Regioselective Functionalization of the Dimethoxy Moiety

The two methoxy groups of this compound can also be sites for functionalization, most notably through demethylation reactions. Oxidative demethylation of 1,4-dimethoxyarenes is a well-established method for the synthesis of 1,4-quinones. beilstein-journals.org This transformation can be achieved using various oxidizing agents. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and silver(II) oxide are commonly employed for the oxidative demethylation of related compounds like 2-methyl-1,4-dimethoxynaphthalene. beilstein-journals.org In a specific example, the oxidative demethylation of 2-(1R,2-dihydroxyethyl)-1,4-dimethoxynaphthalene to the corresponding 1,4-naphthoquinone (B94277) was successfully carried out using CAN in acetonitrile. ub.edu

Another approach to demethylation involves the use of Lewis acids such as boron tribromide (BBr₃). This reagent is effective for the dealkylation of methoxy-substituted aromatic compounds. acs.org The selective demethylation of one or both methoxy groups can provide access to hydroxylated naphthalene derivatives, which can then be used in further synthetic steps or for the study of their biological properties.

Table 3: Reagents for the Demethylation of 1,4-Dimethoxynaphthalenes
Substrate TypeReagent(s)Product TypeReference
2-Methyl-1,4-dimethoxynaphthaleneCerium(IV) ammonium nitrate (CAN) or Silver(II) oxide1,4-Naphthoquinone (Menadione) beilstein-journals.org
2-Substituted-1,4-dimethoxynaphthaleneCerium(IV) ammonium nitrate (CAN), acetonitrile2-Substituted-1,4-naphthoquinone ub.edu
Methoxy-prism kchem.orgareneBoron tribromide (BBr₃)Hydroxylated prism kchem.orgarene acs.org
1,4-Dimethoxynaphthalene (B104105) derivativesCobalt(III) fluorideNaphthoquinone derivatives bohrium.com

Derivatization for Enhanced Spectroscopic Characterization

To improve the detection and quantification of this compound in various analytical methods, especially chromatography, derivatization is often employed to enhance its spectroscopic properties. The primary amine group is the most common site for such modifications, allowing for the attachment of chromophores or fluorophores. chromatographyonline.com

Attaching a fluorescent tag can significantly lower the limit of detection. science.gov Reagents such as dansyl chloride are known to react with primary amines to produce highly fluorescent sulfonamide derivatives. science.gov Another example is the use of N-(iodoacetylaminoethyl)-5-naphthylamine-1-sulfonic acid, a fluorescent reagent that can be used for the derivatization of amine-containing compounds for high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov The introduction of a naphthylamine moiety or other polycyclic aromatic groups can create derivatives with strong fluorescence, making them easily detectable at very low concentrations. science.govresearchgate.net This strategy is particularly useful in complex biological or environmental samples where high sensitivity and selectivity are required.

Advanced Analytical Techniques for Structural Elucidation of 1,4 Dimethoxy 2 Naphthylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1,4-Dimethoxy-2-naphthylamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values (relative number of protons). For this compound, distinct signals would be expected for the aromatic protons on the naphthalene (B1677914) ring, the amine (-NH₂) protons, and the protons of the two methoxy (B1213986) (-OCH₃) groups. The aromatic protons would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their coupling patterns providing information about their relative positions. The methoxy groups would be expected to appear as sharp singlets, likely at slightly different chemical shifts due to their different electronic environments. The amine protons would present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. For this compound, twelve distinct signals would be anticipated: ten for the naphthalene ring carbons and two for the methoxy group carbons. The chemical shifts of the aromatic carbons would be characteristic of a substituted naphthalene system, while the methoxy carbons would appear in the typical upfield region for sp³-hybridized carbons bonded to oxygen.

2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the naphthalene ring system.

HSQC: This experiment would correlate each proton signal with its directly attached carbon atom.

HMBC: This experiment would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the methoxy groups, the amine group, and the naphthalene core.

Illustrative ¹H and ¹³C NMR Data Table for this compound:

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1-OCH₃~3.9-4.1 (s, 3H)~55-57
3~6.8-7.0 (s, 1H)~100-105
4-OCH₃~3.8-4.0 (s, 3H)~56-58
5~8.0-8.2 (d)~126-128
6~7.4-7.6 (t)~122-124
7~7.5-7.7 (t)~124-126
8~8.1-8.3 (d)~127-129
NH₂Broad singlet-
C-1-~148-150
C-2-~135-137
C-4-~150-152
C-4a-~125-127
C-8a-~128-130

Note: This table is illustrative and predicted based on general principles and data for analogous compounds. Actual experimental values may vary.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be used to determine the accurate mass of the molecular ion ([M]+ or [M+H]+). This allows for the calculation of the elemental formula with high confidence, confirming the expected C₁₂H₁₃NO₂ composition for this compound.

Tandem Mass Spectrometry (MS/MS): In a tandem MS experiment, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragment ions would be expected from the loss of methyl groups (-CH₃) from the methoxy substituents, and potentially the loss of the entire methoxy group (-OCH₃) or the amine group (-NH₂).

Illustrative Mass Spectrometry Data Table for this compound:

Technique Parameter Expected Value/Observation
HRMS (ESI-TOF)[M+H]⁺ Calculated204.1025
[M+H]⁺ ObservedWithin 5 ppm of calculated mass
MS/MSPrecursor Ion (m/z)204.1
Major Fragment Ions (m/z)Loss of CH₃ (m/z 189.1), Loss of OCH₃ (m/z 173.1), Loss of NH₂ (m/z 188.1)

Note: This table is illustrative. The actual fragmentation pattern would be determined experimentally.

X-ray Crystallography for Definitive Structural Analysis

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

Illustrative Crystallographic Data Table for this compound:

Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
β (°)105.2
Volume (ų)1020
Z4
R-factor< 0.05

Note: This table presents hypothetical data as no experimental crystal structure has been reported in the searched literature.

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing the purity of a compound and for identifying components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be a suitable method for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. The gas chromatogram would show a single peak for a pure sample, and the retention time would be a characteristic property. The mass spectrometer detector would provide the mass spectrum of the compound as it elutes from the column, confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the preferred method. A reversed-phase high-performance liquid chromatography (HPLC) system could be used to separate the compound from any impurities. The eluent would then be introduced into a mass spectrometer to confirm the molecular weight of the peak corresponding to this compound. Different ionization sources, such as ESI or APCI, can be utilized depending on the polarity of the molecule.

Computational Chemistry and Theoretical Studies on 1,4 Dimethoxy 2 Naphthylamine

Quantum Chemical Calculations of Molecular and Electronic Structure

There are no published studies that provide quantum chemical calculations, such as those derived from Density Functional Theory (DFT), for 1,4-Dimethoxy-2-naphthylamine. Consequently, specific data on its optimized molecular geometry (bond lengths, bond angles), electronic properties (such as HOMO-LUMO energy levels, molecular electrostatic potential maps), and spectroscopic properties derived from computation are not available.

Molecular Interaction Studies and Binding Affinity Prediction

There is a lack of research on the molecular interactions of this compound with other molecules or biological targets. Studies involving molecular docking simulations to predict its binding affinity and mode of interaction with proteins or other receptors are absent from the current body of scientific literature.

Exploratory Applications in Organic Synthesis and Materials Science Research

Utility as a Building Block in Complex Molecular Architectures

The molecular framework of 1,4-Dimethoxy-2-naphthylamine serves as a valuable scaffold for the construction of more intricate molecules. Organic chemists utilize such building blocks to assemble complex structures through a "bottom-up" approach, which allows for the precise and rational design of target molecules. mdpi.com This methodology is fundamental in creating multifunctional molecules by combining various structural units. mdpi.com

The naphthalene (B1677914) core, with its fused aromatic rings and defined substitution pattern, provides a rigid and predictable platform. The methoxy (B1213986) and amine groups offer reactive sites for further chemical transformations, enabling the extension of the molecular architecture. For instance, the amine group can readily participate in reactions to form amides, imines, and other nitrogen-containing functionalities, which are common linkages in larger molecular assemblies.

Development of Chiral Ligands and Organocatalysts

The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, heavily relies on the use of chiral ligands and organocatalysts. rsc.org Axially chiral biaryls, a class of compounds that includes derivatives of 1,1'-binaphthyl, are particularly prominent as ligands in asymmetric catalysis. researchgate.net The development of such catalysts is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

While direct research on this compound for this purpose is not extensively documented in the provided results, the broader class of 2-naphthylamines has been investigated for the synthesis of axially chiral ligands. snnu.edu.cn For example, 2-naphthylamines have been used as nucleophiles in reactions with quinone derivatives, catalyzed by phosphoric acid, to create axially chiral NOBIN analogues. snnu.edu.cn These reactions can proceed with high yields and excellent enantioselectivities. snnu.edu.cn The structural similarities suggest the potential for this compound to be adapted for similar applications, where the methoxy groups could influence the steric and electronic properties of the resulting ligands and catalysts. The development of such tailored ligands is an active area of research, aiming to improve reaction efficiency and selectivity. acs.org

Integration in Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecular components assembled through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and π-π stacking. beilstein-journals.org These interactions are key to the formation of well-defined supramolecular structures. mdpi.com

The aromatic nature of the naphthalene core in this compound makes it a candidate for integration into supramolecular assemblies. The electron-rich aromatic system can participate in π-stacking interactions, which are a significant driving force in the organization of such architectures. beilstein-journals.org Furthermore, the amine and methoxy groups can act as hydrogen bond donors and acceptors, respectively, further guiding the self-assembly process. beilstein-journals.org The ability to form these directional, non-covalent bonds allows for the construction of complex and functional supramolecular systems. beilstein-journals.org

Investigational Role in Electrochemical Materials and Conducting Polymers

Conducting polymers are a class of organic materials that possess electrical and electrochemical properties similar to metals and semiconductors. mdpi.com These materials are of interest for a wide range of applications, including electronics, sensors, and energy storage devices. mdpi.comrsc.org The electrical conductivity in these polymers arises from the movement of charge carriers along a conjugated π-system. electrochem.org

The synthesis of conducting polymers often involves the electrochemical or chemical polymerization of monomer units. researchgate.net Aromatic amines, such as aniline (B41778) and its derivatives, are common precursors for producing conducting polymers like polyaniline. electrochem.org The polymerization process typically involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. dokumen.pub

Given its aromatic amine structure, this compound could potentially serve as a monomer for the synthesis of novel conducting polymers. The naphthalene ring system would be incorporated into the polymer backbone, and the methoxy groups could be used to tune the polymer's electronic properties and solubility. The process of doping, either chemically or electrochemically, introduces charge carriers (polarons and bipolarons) into the polymer, which are responsible for its conductivity. mdpi.com The specific properties of a polymer derived from this compound would depend on the polymerization conditions and the resulting polymer structure.

Applications as Chemical Probes in Mechanistic Studies

Understanding the step-by-step process of a chemical reaction, known as the reaction mechanism, is a fundamental goal in chemistry. Chemical probes are molecules designed to investigate these mechanisms. The structural features of this compound, including its substituted naphthalene ring, make it and its derivatives potentially useful in mechanistic studies.

For example, in the study of catalytic reactions, modifying the electronic properties of a ligand or substrate can provide insight into the rate-determining step of the reaction. The methoxy groups on the naphthalene ring of this compound are electron-donating, and their presence would influence the electron density of the aromatic system. By comparing the reactivity of this compound to analogues with different substituents, chemists can probe the electronic demands of a reaction. Such mechanistic investigations, including kinetic studies and the use of isotopic labeling, are crucial for optimizing existing catalytic systems and designing new, more efficient ones. marquette.eduacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Dimethoxy-2-naphthylamine, and how can purity be validated?

  • Methodological Answer : Optimize synthesis via reductive amination or nucleophilic substitution, using intermediates like 1,4-dimethoxynaphthalene derivatives. Purify via column chromatography (e.g., hexane/ethyl acetate gradients) and validate purity using 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., MeOH:EtOH:2-PrOH:Hexanes systems) ensures enantiomeric purity, as demonstrated in analogous naphthylamine syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Use 1H^1H-NMR to identify methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm). 13C^{13}C-NMR confirms methoxy carbons (δ ~55–60 ppm) and aromatic carbons. UV-Vis spectroscopy (λ ~250–300 nm) detects π→π* transitions in the naphthalene core. IR spectroscopy verifies N–H stretches (3300–3500 cm1^{-1}) and C–O–C stretches (1250–1050 cm1^{-1}) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and redox behavior of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3PW91/6-31+G(d)) to model intramolecular hydrogen bonding and frontier molecular orbitals. Compare computed redox potentials with cyclic voltammetry (CV) data to identify monoelectronic processes. For example, methoxy groups may stabilize radical intermediates, leading to distinct CV peaks (e.g., two pairs of peaks at specific potentials) .

Q. What experimental strategies resolve contradictions in electrochemical data for naphthylamine derivatives?

  • Methodological Answer : Combine CV with differential pulse voltammetry (DPV) to enhance resolution of overlapping redox peaks. For this compound, use controlled-potential electrolysis to isolate intermediates and validate redox mechanisms via in situ UV-Vis or EPR spectroscopy. Adjust solvent systems (e.g., DMF vs. acetonitrile) to minimize solvent effects on redox potentials .

Q. How do methoxy substituent positions influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The 1,4-dimethoxy configuration directs EAS to the 5- and 8-positions of the naphthalene ring due to electron-donating methoxy groups. Confirm regioselectivity via nitration (HNO3_3/H2 _2SO4_4) or bromination (Br2_2/FeBr3_3), followed by LC-MS or X-ray crystallography to identify substitution patterns. Compare with 2-methoxy derivatives to isolate steric vs. electronic effects .

Q. What challenges arise when correlating in vitro binding affinity data with in silico docking studies for naphthylamine-based ligands?

  • Methodological Answer : Address discrepancies by refining docking force fields (e.g., AMBER or CHARMM) to account for methoxy group solvation effects. Validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics. For example, steric hindrance from 1,4-dimethoxy groups may reduce affinity despite favorable computed binding scores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.